4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride is fundamentally defined by the presence of a six-membered piperidine ring linked through an oxygen bridge to a substituted benzene ring. The piperidine heterocycle adopts characteristic conformations that have been extensively studied in related compounds, with crystallographic analysis revealing the chair conformation as the most stable arrangement for unsubstituted piperidine derivatives. The structural integrity of this molecular framework is maintained through specific bond angles and lengths that accommodate both the steric demands of the substituents and the electronic effects of the heteroatoms.
Crystallographic investigations of closely related compounds, such as 3-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride, have provided detailed insights into the spatial arrangement of similar molecular systems. The molecular formula for the related 3-position isomer is documented as C15H23Cl2NO with a molecular weight of 304.3 grams per mole. These studies demonstrate that the phenoxy linkage creates a flexible connection between the aromatic and heterocyclic portions of the molecule, allowing for rotational freedom around the carbon-oxygen bond while maintaining specific preferred orientations.
The presence of the hydrochloride salt form significantly influences the crystallographic packing arrangements and intermolecular interactions within the solid state. The chloride ion forms ionic interactions with the protonated nitrogen atom of the piperidine ring, creating a network of electrostatic forces that stabilize the crystal lattice. X-ray crystallographic analysis of related piperidine derivatives has shown that these ionic interactions often result in the formation of hydrogen-bonded chains or layers within the crystal structure. The specific positioning of the tert-butyl group at the 2-position and the chlorine atom at the 4-position of the phenoxy ring creates unique steric environments that influence the overall molecular packing.
Properties
IUPAC Name |
4-(2-tert-butyl-4-chlorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-15(2,3)13-10-11(16)4-5-14(13)18-12-6-8-17-9-7-12;/h4-5,10,12,17H,6-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKVOUUUJNGQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl and a chlorophenoxy group, which contributes to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on piperidine derivatives have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for related compounds can range from 0.5 to over 512 µg/mL, indicating varying levels of potency against resistant strains .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.5 | M. tuberculosis (standard strain) |
| Compound B | 2 | M. tuberculosis (resistant strain) |
| This compound | TBD | TBD |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE). Inhibitory activity against AChE is crucial for the treatment of neurodegenerative diseases like Alzheimer's. Certain piperidine derivatives have shown IC50 values in the micromolar range, suggesting moderate inhibitory effects .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound C | AChE | 1.537 |
| This compound | TBD |
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes:
- Histamine H3 Receptor Antagonism : Some derivatives have been designed as antagonists or inverse agonists at the histamine H3 receptor, which plays a role in modulating neurotransmitter release and has implications in cognitive disorders .
- Antimicrobial Action : The compound's structure may facilitate binding to bacterial cell wall components or inhibit essential metabolic pathways in pathogens like M. tuberculosis .
Case Studies
- Tuberculosis Treatment : A study highlighted the effectiveness of related piperidine compounds in inhibiting the growth of M. tuberculosis, suggesting potential for developing new antitubercular agents .
- Neuroprotective Effects : Compounds with similar structures have shown promise in preclinical models for treating neurodegenerative diseases by inhibiting AChE and enhancing cholinergic transmission .
Scientific Research Applications
Medicinal Chemistry and Drug Development
1. Intermediate for Drug Synthesis:
The compound serves as a critical intermediate in the synthesis of various pharmaceutical agents. For example, it is utilized in the preparation of β-lactamase inhibitors, which enhance the efficacy of β-lactam antibiotics against resistant bacterial strains. The synthesis involves multiple steps where 4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride is transformed into more complex structures that exhibit antibacterial properties .
2. Antimicrobial Activity:
Recent studies have highlighted the compound's potential as an antimicrobial agent. Specifically, derivatives of piperidine, including this compound, have shown inhibitory effects against Mycobacterium tuberculosis (Mtb), a major cause of tuberculosis. In structure-activity relationship studies, modifications to the piperidine structure have led to compounds with improved potency and reduced toxicity . For instance, analogs containing a 4-chlorophenyl group demonstrated significant inhibition of Mtb with IC50 values comparable to established lead compounds .
Structure-Activity Relationship (SAR) Studies
1. Enhancing Potency:
SAR studies have been pivotal in optimizing the biological activity of piperidine derivatives. Researchers have systematically modified the chemical structure of this compound to improve its pharmacokinetic properties and reduce lipophilicity, which is often associated with poor drug-like characteristics .
2. Comparative Analysis:
The following table summarizes key findings from SAR studies involving this compound and its derivatives:
| Compound | IC50 (μM) | GIC50 (μM) | Comments |
|---|---|---|---|
| This compound | 22 ± 3 | 10 ± 1 | Comparable potency to lead compounds |
| 4-Bromophenyl analog | 12 ± 2 | 14 ± 0 | Enhanced activity with lower lipophilicity |
| 4-Chloro analog | 22 ± 3 | 10 ± 1 | Retained potency; reduced cLogP |
Case Studies in Biomedical Research
1. Tuberculosis Treatment:
In a recent study focusing on tuberculosis treatment, piperidine derivatives were evaluated for their ability to inhibit MenA enzyme activity, crucial for Mtb survival. The compound exhibited synergistic effects when combined with other anti-TB agents, leading to nearly complete sterilization of bacterial cultures within two weeks . This finding underscores the potential of using such compounds in combination therapies.
2. Antifungal Applications:
Beyond its antibacterial properties, derivatives of this compound have been explored for antifungal applications. One derivative was identified as a triazole fungicide with efficacy in wood preservation, demonstrating the versatility of piperidine-based compounds in addressing various microbial threats .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with related piperidine derivatives:
Key Observations:
The 4-chloro-phenoxy group introduces electron-withdrawing effects, which may influence aromatic electrophilic substitution reactions or binding interactions in biological systems .
Functional Group Diversity: Compounds like tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (322.12 g/mol) demonstrate the impact of carbonyl groups on molecular weight and polarity . Ethyl-linked phenoxy derivatives (e.g., ) show how chain length and nitro/bromo substituents alter properties such as boiling point (345.2°C) and flash point (162.6°C) .
Preparation Methods
Preparation of the Phenoxy Piperidine Core
A notable method involves the synthesis of tert-butyl-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine-1-carboxylate as an intermediate, which upon acid treatment yields the target compound. The process includes:
- Step 1: Synthesis of the tert-butyl protected piperidine derivative with the substituted phenoxy group.
- Step 2: Acid-mediated deprotection (e.g., using hydrochloric acid, phosphoric acid, or sulfuric acid) to remove the tert-butyl protecting group and obtain 4-[2-(tert-butyl)-4-chlorophenoxy]piperidine.
This method ensures high selectivity and purity of the final piperidine derivative.
Use of 4-Cyanopiperidine Hydrochloride as an Intermediate
Another approach involves the preparation of 4-cyanopiperidine hydrochloride, a valuable intermediate in piperidine chemistry, which can be further functionalized to obtain the target compound. The preparation of 4-cyanopiperidine hydrochloride is achieved by:
- Dehydration of isonipecotamide using thionyl chloride in the presence of a formamide (such as dibutylformamide or dimethylformamide) in an inert organic solvent (e.g., toluene, n-propyl acetate).
- The reaction is typically carried out at temperatures between 0 and 50 °C for 6 to 24 hours.
- The product is isolated by filtration and washing with the reaction solvent, yielding high purity 4-cyanopiperidine hydrochloride with yields ranging from 73% to 86%.
This intermediate can then be transformed via further synthetic steps to install the 2-(tert-butyl)-4-chlorophenoxy substituent on the piperidine ring.
Reaction Conditions and Optimization
- Solvents: Aromatic hydrocarbons (toluene, xylenes), esters (n-propyl acetate, ethyl acetate), and chlorinated aromatics are preferred solvents due to their inertness and ability to dissolve reactants.
- Temperature: Controlled addition of thionyl chloride at 0–20 °C followed by stirring at ambient temperature yields optimal results.
- Reagents: Use of high-purity isonipecotamide with low water content (<2%) improves reaction efficiency.
- Purification: Filtration of the solid hydrochloride salt followed by washing with the solvent and drying is the preferred isolation method, avoiding laborious extraction steps.
The acid-mediated deprotection route provides a straightforward way to obtain the target compound from a protected intermediate, offering good selectivity and purity. The choice of acid can influence the reaction rate and yield but typically includes hydrochloric acid, phosphoric acid, or sulfuric acid.
The preparation of 4-cyanopiperidine hydrochloride via dehydration of isonipecotamide with thionyl chloride in the presence of formamides represents a significant improvement over previous methods, which suffered from low yields and complicated workups. This method is scalable and provides high purity product suitable for further transformations.
The use of formamides such as dibutylformamide or dimethylformamide acts as a reaction medium and possibly as a catalyst or stabilizer, improving yield and purity.
Reaction conditions such as temperature control, solvent choice, and reagent purity are critical for optimizing yield and minimizing by-products.
The isolation of the hydrochloride salt as a solid by filtration avoids the need for extensive solvent extraction and distillation, making the process more environmentally friendly and cost-effective.
The preparation of 4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride is effectively achieved via two main routes:
- Acid-mediated deprotection of tert-butyl protected piperidine intermediates.
- Synthesis via 4-cyanopiperidine hydrochloride intermediates prepared by dehydration of isonipecotamide with thionyl chloride in the presence of formamide solvents.
Both methods offer advantages in terms of yield, purity, and scalability. The choice of method depends on available starting materials, desired scale, and downstream synthetic steps. Optimization of reaction conditions and solvent systems is essential for maximizing efficiency and product quality.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions, such as solvent polarity (e.g., dichloromethane for intermediate steps), stoichiometric ratios of reagents (e.g., NaOH for deprotonation), and temperature control to minimize side reactions . Purification via recrystallization or column chromatography should be guided by polarity differences between the product and impurities. Analytical techniques like HPLC or LC-MS are critical for verifying purity (>95%) and structural integrity .
Q. How can researchers characterize the structural stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should include thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions. Reactivity with common solvents or oxidants must be tested empirically, as piperidine derivatives may degrade under acidic or strongly oxidizing conditions . Stability in aqueous buffers (pH 4–9) should also be evaluated for biological assays .
Q. What analytical techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer : Use a combination of - and -NMR to verify the piperidine ring conformation, tert-butyl group resonance, and chlorophenoxy substituent positioning. High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHClNO·HCl), while X-ray crystallography provides definitive stereochemical details if crystalline forms are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line selection, solvent compatibility). To address this:
- Perform dose-response curves in parallel assays (e.g., enzyme inhibition vs. cellular viability) .
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities directly, minimizing interference from solvent effects .
- Validate findings with orthogonal assays (e.g., fluorescence polarization for receptor interactions) .
Q. What strategies are recommended for investigating the metabolic stability of this compound in preclinical models?
- Methodological Answer : Conduct in vitro microsomal stability assays (human/rodent liver microsomes) to identify metabolic hotspots. LC-MS/MS can track hydroxylation or dechlorination metabolites. For in vivo studies, use radiolabeled -tags at the piperidine nitrogen or chlorophenoxy group to monitor excretion pathways and tissue distribution .
Q. How should researchers design experiments to assess the compound’s potential neuropharmacological effects given its structural similarity to known piperidine-based modulators?
- Methodological Answer :
- Prioritize target engagement studies using electrophysiological patch-clamp assays for ion channels (e.g., GABA receptors) .
- Employ in silico docking simulations (e.g., AutoDock Vina) to predict binding poses against homology models of neurotransmitter receptors .
- Cross-validate with behavioral assays (e.g., rodent open-field tests) to correlate molecular interactions with functional outcomes .
Q. What environmental safety protocols are essential when handling this compound, given limited ecotoxicology data?
- Methodological Answer : Adopt precautionary measures aligned with GHS guidelines:
- Use closed-system reactors during synthesis to prevent aerosol release .
- Conduct acute toxicity testing on model organisms (e.g., Daphnia magna for aquatic toxicity) .
- Implement waste neutralization protocols (e.g., hydrolysis under basic conditions) to degrade reactive intermediates .
Data Contradiction and Reproducibility
Q. How can researchers address inconsistencies in reported solubility profiles across different solvents?
- Methodological Answer : Solubility discrepancies often stem from polymorphic forms or hydrate formation. Standardize solvent pre-saturation methods and use dynamic light scattering (DLS) to detect colloidal aggregates. Compare results against PubChem solubility predictions (logP ~3.2) and adjust solvent polarity indices accordingly .
Q. What experimental controls are critical for ensuring reproducibility in receptor-binding assays involving this compound?
- Methodological Answer :
- Include reference ligands with known binding constants (e.g., haloperidol for dopamine receptors) .
- Control for solvent effects (e.g., DMSO ≤0.1% v/v) to prevent receptor denaturation .
- Validate assay conditions using orthogonal detection methods (e.g., fluorescence anisotropy vs. scintillation counting) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
